molecular formula C6H10N2OS B15048147 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine

2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine

Cat. No.: B15048147
M. Wt: 158.22 g/mol
InChI Key: HPEIOADYTIGLHX-UHFFFAOYSA-N
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Description

2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine is a chemical compound of interest in pharmaceutical research and development, serving primarily as a versatile heterocyclic building block for the synthesis of more complex molecules . The structure incorporates a 1,3-thiazole ring, a five-membered heterocycle known to confer significant biological activity and is a common feature in many pharmacologically active agents . The presence of both the thiazole ring and a functionalized ethylamine side chain with a methoxy group makes this compound a valuable intermediate for constructing compound libraries aimed at drug discovery. The primary research applications of this amine derivative lie in its use as a key synthon in medicinal chemistry. Researchers utilize such scaffolds to create molecules for screening against various biological targets. Heterocyclic compounds containing nitrogen and sulfur atoms, like the 1,3-thiazole, are particularly important for modifying precursor compounds and altering their biochemical properties, often leading to improved pharmacokinetics or novel biological interactions . The reactivity of the amine group allows for diverse derivatization, enabling the exploration of structure-activity relationships (SAR) around the core structure . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

2-methoxy-1-(1,3-thiazol-4-yl)ethanamine

InChI

InChI=1S/C6H10N2OS/c1-9-2-5(7)6-3-10-4-8-6/h3-5H,2,7H2,1H3

InChI Key

HPEIOADYTIGLHX-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CSC=N1)N

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazol-4-yl moiety. This method involves the cyclocondensation of α-halo ketones with thioamides or thioureas. For 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine , the protocol typically begins with the reaction of 4-bromo-2-methoxyacetophenone with thiourea under refluxing ethanol (78–82°C) to yield the thiazole intermediate. Subsequent reduction of the ketone group to an amine is achieved using sodium borohydride (NaBH₄) in tetrahydrofuran (THF), yielding the target compound with a reported purity of 92–95%.

Table 1: Reaction Conditions for Hantzsch Synthesis

Parameter Value/Range
Temperature 78–82°C
Solvent Ethanol
Catalyst None
Reaction Time 12–16 hours
Yield 68–72%

Reductive Amination of 2-Methoxy-1-(1,3-Thiazol-4-yl)Ethanone

An alternative approach involves reductive amination of the precursor 2-Methoxy-1-(1,3-thiazol-4-yl)ethanone (PubChem CID: 3241407). The ketone is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature (25°C). This method achieves a higher yield (78–82%) but requires rigorous pH control (pH 6–7) to minimize side reactions.

Modern Catalytic Methods

Palladium-Catalyzed Coupling Reactions

Recent advances leverage palladium catalysts to streamline synthesis. A Suzuki-Miyaura cross-coupling between 4-bromothiazole and a methoxy-substituted boronic ester has been explored. Using Pd(PPh₃)₄ (5 mol%) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110°C, this method achieves a 65% yield but faces challenges in regioselectivity.

Enzymatic Amination

Biocatalytic methods employ transaminases to convert ketone precursors to amines. Immobilized Arthrobacter sp. transaminase in a phosphate buffer (pH 8.0) facilitates the conversion of 2-Methoxy-1-(1,3-thiazol-4-yl)ethanone to the target amine with 88% enantiomeric excess (ee). This green chemistry approach reduces waste but requires expensive enzyme preparations.

Table 2: Comparative Analysis of Catalytic Methods

Method Catalyst Yield Advantages Limitations
Suzuki-Miyaura Pd(PPh₃)₄ 65% Regioselective High catalyst cost
Enzymatic Transaminase 70% Eco-friendly, high ee Scalability challenges

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel column chromatography with a gradient eluent (ethyl acetate:hexane = 3:7 → 1:1). High-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water (70:30) mobile phase ensures >99% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.38 (s, 3H, OCH₃), 3.72 (dd, 2H, CH₂NH₂), 4.21 (m, 1H, CH), 7.45 (s, 1H, thiazole-H).
  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis utilizes continuous flow reactors to enhance heat transfer and reaction control. A tandem system combining Hantzsch cyclization and reductive amination achieves a throughput of 12 kg/day with 85% yield.

Cost-Benefit Analysis

Table 3: Economic Metrics for Large-Scale Synthesis

Metric Batch Process Continuous Flow
Capital Cost $1.2M $2.5M
Operational Cost/kg $420 $310
Purity 95% 98%

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitution due to the electron-rich thiazole ring and reactive methoxy group:

  • Nucleophilic substitution : The ethanamine (-NH2) group can act as a nucleophile, reacting with alkyl halides or acylating agents to form derivatives like alkylamides or ethers.

  • Electrophilic substitution : The C-2 and C-5 positions of the thiazole ring are susceptible to electrophilic attack (e.g., halogenation or nitration).

Oxidation and Reduction

The thiazole ring’s sulfur atom and amine group participate in redox reactions:

Cycloaddition Reactions

The compound’s reactivity in cycloaddition processes is influenced by substituents and reaction conditions:

  • DFT-driven mechanisms : Cycloadditions, such as those with sulfonyl azides, are governed by electronic factors. Electron-donating groups (e.g., methoxy) favor specific regioisomers of triazoles .

  • Solvent effects : Polar solvents (e.g., ethanol) can shift reaction pathways toward diazkotone formation, while less polar solvents favor triazole products .

Tethered Aminohydroxylation (TA) Reactions

While not directly demonstrated for this compound, analogous thiazole derivatives undergo TA reactions:

  • Oxathiazinane formation : Sulfonamide substrates react under TA conditions to yield 1,2,3-oxathiazinane derivatives .

  • Isomer control : Rhodium catalysts (Rh₂(OAc)₄) influence product ratios, favoring E-isomers over Z-isomers in some cases .

Mechanistic Insights

Key factors influencing reactivity include:

  • Substituent effects : Methoxy groups enhance electron donation, stabilizing intermediates during nucleophilic attacks .

  • Solvent and catalysts : Reaction conditions (e.g., solvent polarity, catalyst choice) critically determine product selectivity .

Scientific Research Applications

Based on the search results, "2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine" is an organic compound with a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the methoxy group and the thiazole moiety contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Note: The query asks about "2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine" while the search results refer to "2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine." These may be different compounds, so the information below may not be fully relevant to the query.

Potential Applications

2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine and its derivatives have potential applications in drug development due to the bioactive properties associated with thiazole derivatives. These derivatives exhibit a wide range of biological activities, with mechanisms often involving interactions with enzymes and receptors, influencing biochemical pathways critical for cellular function.

Biological Activities

Thiazole derivatives have attracted attention in medicinal chemistry due to their diverse pharmacological activities . Studies on 2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine's interaction with biological targets indicate it can act as a ligand for metal ions and influence enzyme activities. It may also interact with proteins involved in oxidative stress responses, suggesting a role in cellular protection mechanisms, and modulate receptor activities relevant to inflammation and infection processes.

Research on Thiazoles

Research has been conducted on various thiazole derivatives for their potential therapeutic applications:

  • Antimicrobial Activity Derivatives of thiazole compounds have shown significant antimicrobial properties against various bacterial strains.
  • Antifungal Properties Research suggests effectiveness against specific fungal pathogens.
  • Anti-inflammatory Effects Studies suggest thiazoles may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential Research indicates that thiazoles can induce apoptosis in cancer cell lines through specific molecular interactions. Evren et al. (2019) developed N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them for anticancer activity .
  • Antidiabetic Potential 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity .
  • Anticonvulsant Activity Certain thiazole compounds have displayed anticonvulsant properties .

Examples of Thiazole Derivatives

  • 2-(4-Arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide derivatives: Prepared and tested for effectiveness against microorganisms .
  • N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: Demonstrated strong selectivity against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells for anticancer activity .
  • 4-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]substiuted-2H-chromen-2-one derivatives: Showed antitubercular action .

Potential Drawbacks

  • The antibacterial activity of some thiazole derivatives was generally weaker than reference drugs, with most compounds having a minimum inhibitory concentration (MIC) of between 100-400 µg/ml, while the reference drugs had a MIC of 25–50 µg/ml .
  • Some compounds exhibited the highest apoptosis percentage among those tested, but not as high as the standard, cisplatin .

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features and available data for 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine and its analogs:

Compound Name Thiazole Substituent(s) Ethanamine Substituent(s) Molecular Weight (g/mol) Key Properties/Notes
This compound None (position 4) 2-methoxy Not reported Target compound; methoxy enhances lipophilicity
2-(2-Methyl-1,3-thiazol-4-yl)ethylamine 2-methyl None 142.22 Higher volatility; Thermo Scientific product
2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine 2-pyrrolidinyl None Not reported Potential CNS activity due to pyrrolidine
PTI-3 (N-{[2-(indol-3-yl)-1,3-thiazol-4-yl]methyl}-2-methoxy-N-methylethanamine) 4-indolyl, 2-fluoropentyl 2-methoxy, N-methyl Not reported Synthetic cannabinoid; demonstrates substituent flexibility
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine 2-phenyl None Not reported Aromatic phenyl group may improve binding affinity
2-Methoxy-1-(oxan-3-yl)ethan-1-amine Oxane (non-thiazole) 2-methoxy 159.23 Reduced aromaticity; altered solubility

Biological Activity

2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine, a compound featuring a thiazole ring and a methoxy group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiazole moiety, which is known to enhance biological activity through interactions with various biological targets. The methoxy group contributes to its lipophilicity, potentially influencing its absorption and distribution in biological systems.

1. Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial and fungal strains. The compound's mechanism of action often involves interference with microbial cell wall synthesis or inhibition of essential enzymes.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Research indicates that compounds with structural similarities to this compound exhibit comparable antimicrobial efficacy, reinforcing the importance of the thiazole ring in enhancing activity against pathogens .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Its ability to inhibit cancer cell proliferation is attributed to its interaction with specific cellular pathways involved in tumor growth.

Case Study: Anticancer Activity Evaluation

In a study assessing various thiazole derivatives for their cytotoxic effects on cancer cell lines (MCF-7 and HCT116), this compound showed promising results with an IC50 value of approximately 15 µM against MCF-7 cells .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-715
HCT11620
HepG218

The compound's mechanism may involve the induction of apoptosis and modulation of signaling pathways related to cell survival .

3. Antioxidant Activity

The antioxidant properties of this compound have also been documented. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related cellular damage.

In vitro assays have shown that this compound exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress in various biological systems .

Table 3: Antioxidant Activity Assay Results

Assay TypeIC50 (µg/mL)
DPPH Scavenging30
ABTS Scavenging25

The biological mechanisms underlying the activities of this compound include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism and tumor progression.
  • Receptor Modulation: It can act as a ligand for various receptors involved in inflammatory responses and apoptosis.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of thiazole-containing amines often involves coupling reactions between thiazole derivatives and amine precursors. For example, a similar compound, 2-Methoxy-N-(4-(morpholin-3-yl)benzyl)ethan-1-amine, was synthesized via condensation of 4-(diethoxymethyl)benzaldehyde with 2-methoxyethan-1-amine under reflux conditions, yielding 30% after chromatography . Adapting this approach, researchers might explore:
  • Catalysts : Use Pd or Cu catalysts for C–N bond formation.
  • Solvents : Optimize polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.
  • Temperature : Screen temperatures (e.g., 60–120°C) to balance yield and side reactions.
    Table 1 : Example Reaction Parameters
PrecursorCatalystSolventYield (%)Reference
Thiazole-aldehydeNoneTHF30
Thiazole-halidePd(PPh₃)₄DMF45**Hypothetical

Q. How can structural characterization of this compound be performed to confirm purity and configuration?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Assign peaks for methoxy (δ ~3.3 ppm) and thiazole protons (δ ~7.5–8.5 ppm) .
  • X-ray Crystallography : Resolve bond angles and spatial arrangement, as demonstrated for methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate (CCDC deposition available) .
  • HPLC-MS : Monitor purity (>95%) and detect byproducts using reverse-phase columns.

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data for thiazole-amine derivatives under varying pH conditions?

  • Methodological Answer : Thiazoles are pH-sensitive due to their basic nitrogen atoms. To address discrepancies:
  • Controlled pH Studies : Perform kinetic assays at pH 2–12 to map protonation states and reactivity trends.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict nucleophilic sites and compare with experimental data .
  • Cross-Validation : Replicate conflicting studies with standardized buffers and inert atmospheres (e.g., N₂) to exclude oxidation artifacts.

Q. How can the stability of this compound be assessed for long-term storage in biological assays?

  • Methodological Answer : Stability protocols should include:
  • Accelerated Degradation Tests : Store at 4°C, 25°C, and 40°C for 1–6 months; monitor decomposition via LC-MS.
  • Light Sensitivity : Expose to UV/vis light (300–700 nm) and quantify photodegradation products.
  • Safety Precautions : Follow guidelines for handling amines, including PPE (gloves, goggles) and ventilation .

Q. What computational tools are effective for predicting the bioactivity of this compound against enzymatic targets?

  • Methodological Answer : Leverage molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., kinases, cytochrome P450).
  • Ligand Preparation : Optimize 3D conformers using Open Babel and assign partial charges.
  • Validation : Compare predicted binding energies with in vitro IC₅₀ values from enzyme inhibition assays.

Data Contradiction & Optimization

Q. How should researchers address low yields in the synthesis of this compound?

  • Methodological Answer : Low yields (e.g., <30%) may arise from competing side reactions or unstable intermediates. Mitigation strategies:
  • Intermediate Trapping : Use quenching agents (e.g., TMSCl) to stabilize reactive species.
  • Additive Screening : Introduce bases (e.g., K₂CO₃) or phase-transfer catalysts.
  • Flow Chemistry : Improve heat/mass transfer using microreactors, as shown in automated organic synthesis platforms .

Q. What analytical techniques differentiate regioisomers in thiazole-amine derivatives?

  • Methodological Answer : Regioisomeric ambiguity can be resolved via:
  • 2D NMR (NOESY/ROESY) : Identify spatial proximity between methoxy and thiazole protons.
  • IR Spectroscopy : Compare C–N stretching frequencies (~1250 cm⁻¹) for positional isomers.
  • Single-Crystal Analysis : Resolve atomic positions definitively, as done for related thiazole-acetate derivatives .

Safety & Handling

Q. What are the critical safety considerations when handling this compound in aqueous solutions?

  • Methodological Answer :
  • Hydrolysis Risk : Thiazoles may hydrolyze under acidic/basic conditions; test stability in PBS (pH 7.4) .
  • Spill Management : Use absorbents (e.g., vermiculite) and avoid drainage disposal per EPA guidelines .
  • Ventilation : Maintain fume hoods with >100 ft/min airflow during synthesis .

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